molecular formula C13H11N B3349157 10H-Azepino[1,2-a]indole CAS No. 20589-08-6

10H-Azepino[1,2-a]indole

Cat. No.: B3349157
CAS No.: 20589-08-6
M. Wt: 181.23 g/mol
InChI Key: OXBLTKUMOXNFOO-UHFFFAOYSA-N
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Description

10H-Azepino[1,2-a]indole is a fused heterocyclic compound that serves as a privileged, multifunctional scaffold in advanced organic synthesis and medicinal chemistry research . This structure features an indole system annulated with an azepine ring, creating a sophisticated framework for the development of novel bioactive molecules. Its primary research value lies in its role as a key synthetic intermediate, which can be selectively functionalized at various positions to generate diverse chemical libraries . Scientific studies document that the core structure undergoes direct functionalization via electrophilic attack, enabling researchers to synthesize valuable 11-substituted derivatives using reagents such as bromine, as well as Vilsmeier, Mannich, and Friedel–Crafts reagents . Furthermore, the compound can be metallated; for instance, treatment with tert-butyllithium generates an allylic anion that can be trapped with electrophiles like trimethylsilyl chloride to yield silylated derivatives, or alkylated to produce a range of 8H-8-alkyl- and 10H-10-alkyl analogues . The indole nucleus is a well-established privileged structure in pharmaceuticals, exhibiting a broad spectrum of physiological activities, including potential applications in anticancer, antiviral, antimicrobial, and central nervous system (CNS)-related agent development . As such, this compound provides medicinal chemists with a versatile and strategic starting point for designing new therapeutic candidates. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

10H-azepino[1,2-a]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-2-7-12-10-11-6-3-4-8-13(11)14(12)9-5-1/h1-6,8-10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBLTKUMOXNFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=CN2C1=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434858
Record name 10H-Azepino[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20589-08-6
Record name 10H-Azepino[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 10h Azepino 1,2 a Indole and Its Derivatives

Classical Synthetic Routes to the 10H-Azepino[1,2-a]indole Core

Traditional approaches to the this compound framework have historically relied on cyclization strategies to form the central seven-membered azepino ring and methods to construct the indole (B1671886) nucleus within the fused system. The design and synthesis of appropriate precursors are critical to the success of these classical routes.

Cyclization Strategies for the Azepino Ring System

The formation of the seven-membered azepine ring fused to the indole core is a cornerstone of classical synthetic strategies. A variety of cyclization methods have been employed to achieve this.

One of the earliest methods involves the flush vacuum pyrolysis of o-azidodiphenylmethanes. researchgate.net Another classical approach is intramolecular cyclization under acidic conditions, a common strategy for preparing tricyclic carbolines. researchgate.net More specifically, acid-promoted cyclization–rearrangement of tryptamine-derived N-sulfonyl enamines has been shown to form the azepinoindole framework. rsc.org This reaction proceeds through the initial generation of a six-membered tetrahydro-β-carboline derivative which then rearranges. rsc.org

Lewis acid-catalyzed [6+1] annulation reactions represent another effective strategy. For instance, the reaction of 2-cyano-1-propargyl- and 2-alkynyl-1-cyanomethyl-indoles with a Reformatsky reagent, catalyzed by scandium or hafnium, yields 8- and 9-substituted-azepino[1,2-a]indole amines through a 7-endo-mode cyclization of β-aminoacrylate intermediates. researchgate.netuniv-poitiers.fr

Furthermore, the azepino[4,5-b]indole skeleton can be synthesized via a 7-endo-selective cyclization of isocyanoacetates and indole-1,2-alkynylaldehydes, a process that involves a Knoevenagel condensation followed by a copper-catalyzed annulation. thieme-connect.com An unprecedented 5-to-7-membered ring expansion of 2-alkylspiroindolenines to azepinoindoles, mediated by n-tetrabutylammonium fluoride, has also been serendipitously discovered. acs.org

The table below summarizes some of the classical cyclization strategies.

Reaction TypeKey Reagents/CatalystsStarting MaterialsProduct Type
PyrolysisHeato-Azidodiphenylmethanes10H-Azepino[1,2-a]indoles
Acid-Promoted Cyclization-RearrangementAcidTryptamine-derived N-sulfonyl enaminesAzepinoindole derivatives
[6+1] AnnulationScandium or Hafnium Lewis acids, Reformatsky reagent2-Cyano-1-propargyl- and 2-alkynyl-1-cyanomethyl-indolesAzepino[1,2-a]indole amines
7-endo-Selective CyclizationCopper(II) triflate, DBUIsocyanoacetates, Indole-1,2-alkynylaldehydesAzepino[4,5-b]indole analogues
Ring Expansionn-Tetrabutylammonium fluoride2-AlkylspiroindoleninesAzepino[3,4-b]indoles

Indole Ring Construction within the Fused System

While many syntheses start with a pre-formed indole ring, some strategies involve the construction of the indole nucleus as a key step in forming the fused azepinoindole system. The Fischer indole synthesis is a prominent method utilized for this purpose. For example, the total synthesis of the alkaloid (-)-mersicarpine involved a Fischer indole synthesis of an optically active cyclohexanone (B45756) with phenylhydrazine (B124118) hydrochloride to create a tricyclic indole, which was then further elaborated into an azepinoindole. nih.gov

Another approach involves the Nenitzescu indole synthesis. A variation of this method was used to fashion the indole ring from 1,4-cyclohexanedione (B43130) and N-protected α-amino aldehydes. researchgate.net This reaction can be part of a three-component domino sequence, for instance, using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) to catalyze the reaction between primary amines, β-dicarbonyl compounds, and quinones to build the indole core. researchgate.net

Furthermore, the Leimgruber-Batcho indole synthesis has been employed to prepare precursors for azepinoindoles, such as in the synthesis of (±)-cis-trikentrin B, where a 5,6,7-tribromoindole was formed from p-toluidine (B81030) via an enamine intermediate. rsc.org

Indole Synthesis MethodKey ReagentsPrecursorsResulting Structure
Fischer Indole SynthesisPhenylhydrazine hydrochloride, MsOHOptically active cyclohexanoneTricyclic indole intermediate for (-)-mersicarpine
Nenitzescu Indole Synthesis (variation)1,4-Cyclohexanedione, N-protected α-amino aldehydesNot specifiedIndole ring fused system
Leimgruber-Batcho Indole Synthesisp-Toluidine, Hydrazine hydrate, FeCl3Enamine intermediate5,6,7-Tribromoindole

Precursor Design and Synthesis for this compound

The rational design and efficient synthesis of precursors are fundamental to the successful construction of the this compound scaffold. nih.gov A common strategy involves starting with functionalized indoles that can undergo subsequent cyclization to form the azepine ring.

For instance, 2-cyano-1-propargyl- and 2-alkynyl-1-cyanomethyl-indoles are key precursors for Lewis acid-catalyzed [6+1] annulation reactions. researchgate.netuniv-poitiers.fr The synthesis of these precursors often involves the Sonogashira cross-coupling reaction of haloindoles with terminal alkynes. researchgate.net

Another important class of precursors are tryptamine (B22526) derivatives. Tryptamine sulfonamides can be reacted with 2-bromoallyl sulfones (as an allenyl sulfone surrogate) to prepare N-sulfonyl enamines, which are then subjected to acid-promoted cyclization to form the azepinoindole framework. rsc.org

For palladium-catalyzed approaches, precursors such as 3-(2-isocyanobenzyl)-1H-indoles are synthesized. nih.gov These can be obtained by treating indoles with o-nitrobenzyl bromide followed by reduction of the nitro group. researchgate.net

The synthesis of precursors for photochemical methods has also been described. For example, the azepinoindoles used in photochemical addition reactions were themselves synthesized by the decomposition of the corresponding o-azido-phenylmethylbenzene. rsc.org

In the context of synthesizing the natural product (-)-mersicarpine, an optically active cyclohexanone served as a crucial starting material, which was then converted to a tricyclic indole via Fischer indole synthesis. nih.gov

Modern Approaches in this compound Synthesis

Contemporary synthetic methods for this compound and its derivatives increasingly rely on transition metal-catalyzed reactions and photochemical or electrochemical techniques. These modern approaches often offer greater efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions for Azepinoindole Assembly

Transition metals, particularly palladium, rhodium, gold, and copper, have proven to be powerful catalysts for the construction of the azepinoindole framework. researchgate.netresearchgate.net These methods often involve domino reactions that efficiently form multiple bonds in a single operation. researchgate.net

Palladium-Catalyzed Reactions:

Palladium catalysis is widely used for C-H activation and cross-coupling reactions to assemble the azepinoindole core. beilstein-journals.org An efficient method for constructing free (N-H)-benzazepinoindoles involves the palladium-catalyzed C(sp2)-H imidoylative cyclization of 3-(2-isocyanobenzyl)-1H-indoles. nih.govresearchgate.net Palladium-catalyzed oxidative Heck cyclization is another strategy for forming the azepinoindole framework. kuleuven.be Furthermore, a palladium(0)-catalyzed norbornene-mediated domino reaction of 1-(2-iodobenzyl)-1H-indoles with bromoalkyl aryl alkynes allows for the formation of three carbon-carbon bonds in one pot to yield seven-membered-ring fused heterocycles. researchgate.net

Rhodium-Catalyzed Reactions:

Rhodium catalysts have been employed in formal aza-[4+3] cycloaddition reactions of 3-diazoindolin-2-imines with 1,3-dienes to produce azepinoindoles in good to excellent yields. researchgate.net A one-pot regioselective Cp*Rh(III)-catalyzed C-H activation/base-catalyzed intramolecular amidation of 7-phenylindoles with diazomalonates has been developed for the synthesis of azepino[3,2,1-hi]indoles. bohrium.com More recently, a rhodaelectro-catalyzed [5+2] N-H/C-H oxidative annulation of alkynes by 7-arylindoles has been reported, using electricity as a sustainable oxidant. chinesechemsoc.org

Gold-Catalyzed Reactions:

Gold catalysts are effective in promoting the cyclization of alkynes. A gold-catalyzed intramolecular dearomatization of naphthols via 5-endo-dig cyclization has been described. researchgate.net The synthesis of azepino[1,2-a]indoles via an intramolecular aldehyde-alkyne metathesis of 1-(5-aryl-4-pentynyl)indole-2-carbaldehydes can be catalyzed by Sc(OTf)3, but gold catalysis has also been pivotal in related cyclization processes. researchgate.netkuleuven.be Computational DFT studies have been used to investigate the mechanism of the gold(I)-catalyzed one-pot synthesis of azepino-indoles. researchgate.net

Copper-Catalyzed Reactions:

Copper catalysts are utilized in various annulation and cyclization reactions. A copper-catalyzed 7-endo-selective heteroannulation of isocyanoacetates and indole-1,2-alkynylaldehydes provides access to azepino[4,5-b]indole analogues. thieme-connect.com A copper-catalyzed tandem cyclization/direct C(sp2)-H annulation of phenyl azide-ynamides has been developed to construct azepino[2,3-b:4,5-b']diindoles. acs.org Additionally, a copper-catalyzed cascade radical 1,2-cyclization of indoles with arylsulfonyl hydrazides affords 2-thiolated 3H-pyrrolo[1,2-a]indoles. rsc.org

The following table provides an overview of modern transition metal-catalyzed reactions for azepinoindole synthesis.

Metal CatalystReaction TypeSubstratesProduct
PalladiumC(sp2)-H Imidoylative Cyclization3-(2-Isocyanobenzyl)-1H-indoles(N-H)-Benzazepinoindoles
Rhodium[4+3] Cycloaddition3-Diazoindolin-2-imines, 1,3-DienesAzepinoindoles
GoldAldehyde-Alkyne Metathesis1-(5-Aryl-4-pentynyl)indole-2-carbaldehydesAzepino[1,2-a]indoles
Copper7-endo-Selective AnnulationIsocyanoacetates, Indole-1,2-alkynylaldehydesAzepino[4,5-b]indole analogues

Photochemical and Electrochemical Methods in this compound Synthesis

Photochemical and electrochemical methods offer alternative, often milder, conditions for the synthesis of this compound and its derivatives. acs.orgmq.edu.au

Photochemical Methods:

Photochemical reactions can induce unique transformations to build the azepinoindole core. For example, the sensitized photooxidation of 7-methyl-1,2,3,4-tetrahydro-9(10H)-acridinone can furnish an azepino[1,2-a]indole. mq.edu.au Irradiation of 10H-azepino[1,2-a]indoles in alcohol solutions leads to the photochemical addition of the alcohol across the heterocyclic system. rsc.orgpsu.edu Specifically, irradiation of the parent azepinoindole in methanol (B129727) or ethanol (B145695) yields 6- and 9-alkoxy-6,9-dihydroazepinoindoles. rsc.org

The photocyclization of N-chloroacetylindolylethylamines upon irradiation in aqueous ethanol can produce azocinoindole derivatives through cyclization at various positions on the indole ring. jst.go.jp Furthermore, a visible light-mediated sensitized photooxygenation of cyclohepta[b]indoles can produce C10a-acetoxylated perhydroazepino[1,2-a]-indoles, which are precursors to carbon-centered radicals. researchgate.net These radicals can then undergo further functionalization. researchgate.net

Electrochemical Methods:

Electrochemical approaches are emerging as sustainable and powerful tools in organic synthesis. As mentioned previously, a rhodaelectro-catalyzed [5+2] C-H/N-H annulation of alkynes by 7-arylindoles provides an efficient route to seven-membered azepino[3,2,1-hi]indoles using electricity as the sole oxidant. chinesechemsoc.org This method avoids the use of stoichiometric chemical oxidants and can be scaled up using flow electrocatalysis. chinesechemsoc.org

MethodKey ConditionsStarting MaterialsProduct(s)
Photochemical OxidationSensitizer, Light7-Methyl-1,2,3,4-tetrahydro-9(10H)-acridinoneAzepino[1,2-a]indole
Photochemical AdditionIrradiation in Alcohol10H-Azepino[1,2-a]indoles6- and 9-Alkoxy-6,9-dihydroazepinoindoles
Photochemical CyclizationIrradiation in aq. EthanolN-ChloroacetylindolylethylaminesAzocinoindole derivatives
Electrochemical AnnulationRhodium catalyst, Electricity7-Arylindoles, AlkynesAzepino[3,2,1-hi]indoles

Green Chemistry Principles in this compound Preparation

While dedicated studies on the comprehensive application of green chemistry principles specifically for the synthesis of this compound are not extensively documented, the broader field of indole and azepinoindole synthesis has seen a shift towards more environmentally benign methods. These approaches often align with the core tenets of green chemistry, such as atom economy, use of safer solvents, and catalytic versus stoichiometric reagents.

For instance, synthetic routes to related azepinoindole structures have been developed using greener solvents like ethanol. Some methods proceed under catalyst-free and redox-neutral conditions, which are key features of green synthesis. The concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is a guiding principle in modern synthetic design. Methodologies such as [6+1] annulation reactions inherently aim for high atom economy in the construction of the azepine ring. While not explicitly detailed for this compound, the application of such principles from related syntheses provides a framework for developing more sustainable routes to this specific scaffold.

Flow Chemistry Applications in this compound Synthesis

The application of continuous flow chemistry to the synthesis of this compound is an emerging area with significant potential. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability.

While specific reports on the continuous flow synthesis of this compound are limited, the technology has been successfully applied to the synthesis of various indole derivatives and other azepinoindole isomers. For example, rhodaelectro-catalyzed oxidative annulation for the synthesis of azepino[3,2,1-hi]indoles has been scaled up to the gram scale using flow-electrocatalysis, demonstrating the feasibility of this technology for constructing seven-membered rings fused to an indole core. This suggests that similar flow-based methodologies could be adapted for the synthesis of this compound, potentially leading to more efficient and scalable production processes. The translation of batch reactions, such as those involving high-energy intermediates or requiring precise temperature control, into a continuous flow setup is a promising avenue for future research in this area.

Asymmetric Synthesis of Chiral this compound Derivatives

The development of asymmetric methods to access enantiomerically enriched this compound derivatives is of paramount importance due to the often-differing biological activities of enantiomers. Research in this area has led to several effective strategies utilizing chiral catalysts and auxiliaries.

Chiral Auxiliary and Catalyst Design for Enantioselective Synthesis

A variety of catalytic systems have been designed to achieve high enantioselectivity in the synthesis of chiral 10H-azepino[1,2-a]indoles. These often involve the use of chiral N-heterocyclic carbenes (NHCs), organocatalysts, and metal complexes with chiral ligands.

One notable approach is the NHC-catalyzed [3+4] annulation of 3-formylindol-2-methyl-malonates with 2-bromoenals, which furnishes functionalized azepino[1,2-a]indoles in high yields and with excellent enantioselectivities. Current time information in Vanderburgh County, US. In a different strategy, a dual catalytic system employing an NHC and benzenesulfinate (B1229208) has been used for an enantioselective Rauhut-Currier reaction, affording azepino[1,2-a]indoles with high stereoselectivity. mq.edu.au The choice of the NHC precatalyst, often derived from amino-indanols, is crucial for achieving high enantiomeric ratios. mq.edu.au

Organocatalysis has also been successfully applied. For example, the enantioselective synthesis of azepino[1,2-a]indoles can be achieved through a regiodivergent organocatalytic Michael addition/three-atom ring expansion of electron-withdrawing group-activated cyclobutanones with 2-nitrovinylindoles. mdpi.com This method provides the target compounds with high diastereo- and enantioselectivities.

Lewis acid catalysis in conjunction with chiral ligands is another powerful tool. For instance, Sc(OTf)3/pybox complexes have been employed as a chiral catalyst system for regio- and enantioselective asymmetric alkylations in the synthesis of related azepinoindole structures. ugr.es

Below is a table summarizing selected enantioselective methods for the synthesis of this compound derivatives.

Reaction TypeCatalyst/AuxiliaryKey FeaturesReference
[3+4] AnnulationN-Heterocyclic Carbene (NHC)High yields and excellent enantioselectivities. Current time information in Vanderburgh County, US.
Rauhut-Currier ReactionDual catalysis: NHC and BenzenesulfinateExcellent enantioselectivities through covalent bond activation. mq.edu.au
Michael Addition/Ring ExpansionOrganocatalystHigh diastereo- and enantioselectivities. mdpi.com
[6+1] AnnulationLewis Acid (e.g., Hafnium triflate)Regioselective synthesis of azepino[1,2-a]indole-10-amines. nih.gov

Diastereoselective Strategies in this compound Formation

In addition to controlling enantioselectivity, the diastereoselective construction of multiple stereocenters within the this compound framework is a significant synthetic challenge. Several strategies have been developed to address this.

A catalytic formal [5+2] cycloaddition has been reported for the diastereoselective synthesis of azepino[1,2-a]indoles. rsc.orgchinesechemsoc.org This reaction is thought to proceed through a Lewis acid-catalyzed formal [2+2] cycloaddition to form a donor-acceptor cyclobutane (B1203170) intermediate, which then undergoes an intramolecular ring-opening cyclization. This method can produce the azepine products in high yields and with high diastereoselectivity. rsc.orgchinesechemsoc.org

Another approach involves the photoredox-catalyzed generation of carbon radicals from α-keto-N,O-acetals. The subsequent radical addition reactions can lead to C-C functionalized azepino[1,2-a]indoles. The controlled reduction of these products can then lead stereoselectively to more complex tetracyclic systems. ugr.es

The organocatalytic ring expansion of cyclobutanones mentioned previously also demonstrates excellent diastereoselectivity, often exceeding a 20:1 diastereomeric ratio. mdpi.com

The following table highlights key diastereoselective strategies for the synthesis of this compound derivatives.

Reaction TypeKey Intermediate/StrategyDiastereoselectivityReference
Formal [5+2] CycloadditionDonor-acceptor cyclobutane intermediateHigh diastereomeric ratios (up to 34:1 d.r.) rsc.orgchinesechemsoc.org
Photoredox-Catalyzed Radical AdditionTricyclic α-amino-α-carbonyl radicalsStereoselective reduction of products ugr.es
Michael Addition/Ring ExpansionOrganocatalytic cascadeHigh diastereoselectivity (up to >20:1 dr) mdpi.com

Reactivity and Mechanistic Studies of 10h Azepino 1,2 a Indole

Electrophilic Aromatic Substitution Reactions on the 10H-Azepino[1,2-a]indole Core

The indole (B1671886) portion of the this compound scaffold is inherently activated towards electrophilic aromatic substitution. The preferred site of attack is typically the C-11 position, which is analogous to the highly reactive C-3 position of simple indoles. bhu.ac.in This reactivity is driven by the ability of the nitrogen atom's lone pair to stabilize the resulting cationic intermediate. bhu.ac.in

Research has shown that direct functionalization of the this compound core can be achieved with various electrophiles. rsc.org For instance, reactions with bromine, as well as Vilsmeier, Mannich, and Friedel-Crafts reagents, lead to the formation of 11-substituted derivatives. rsc.org

Interestingly, studies on a "BN-fused" indole analogue, where a boron-nitrogen bond replaces a carbon-carbon bond, have demonstrated that it undergoes electrophilic aromatic substitution with the same regioselectivity as its organic counterpart. nih.govnih.gov This suggests that the fundamental electronic properties driving the reaction are retained despite the heteroatomic substitution. nih.gov

Nucleophilic Additions and Substitutions on the Azepino Ring

The azepine ring of the this compound system is susceptible to nucleophilic attack, particularly at positions that can be rendered electrophilic. For instance, the presence of a carbonyl group within the azepine ring, as in azepino[1,2-a]indol-10-one, provides a site for nucleophilic addition. rsc.org

Photochemical reactions have also been shown to facilitate nucleophilic additions. Irradiation of this compound in alcohols like methanol (B129727) or ethanol (B145695) results in the addition of the alcohol across the azepine ring, yielding 6- and 9-alkoxy-6,9-dihydroazepinoindoles. psu.edu

Furthermore, nucleophilic substitution reactions can occur. For example, in-situ chlorination of an indole-[3,4-b]-azepin-1,5-dione followed by treatment with amines leads to the formation of amine-substituted indole-[3,4-b]-azepine derivatives. tandfonline.com In some cases, lithiation can be used to generate a nucleophilic species from the azepinoindole itself. Treatment with tert-butyllithium (B1211817) can form an allylic anion, which can then react with electrophiles like trimethylsilyl (B98337) chloride. rsc.org

Oxidation and Reduction Chemistry of this compound

The this compound scaffold can undergo both oxidation and reduction reactions, targeting different parts of the molecule. Oxidation reactions can lead to a variety of products depending on the reagents and conditions used. For instance, sensitized photooxidation of a precursor can yield an azepino[1,2-a]indole derivative. mq.edu.au In other systems, oxidation of indoles with reagents like FeCl₃/TBHP can lead to the formation of 2-(indol-3-yl)indolin-3-ones or benzoxazinones depending on the reaction conditions. acs.org

Reduction of the this compound system can also be achieved. The use of hydrides for the reduction of 11-methylazepino[1,2-a]indol-10-one has been shown to reduce both the carbonyl group and the seven-membered azepine ring. rsc.org Photoredox-catalyzed single-electron transfer (SET) reduction of related α-keto-N,O-acetals, followed by fragmentation, generates tricyclic α-amino-α-carbonyl radicals which can undergo further reactions. researchgate.net

Cycloaddition Reactions Involving the this compound System

Cycloaddition reactions provide powerful methods for the construction of the azepino[1,2-a]indole framework. A catalytic formal [5+2] cycloaddition approach has been developed for the diastereoselective synthesis of these compounds. researchgate.net This reaction is thought to proceed through a Lewis acid-catalyzed formal [2+2] cycloaddition to form a cyclobutane (B1203170) intermediate, which then undergoes an intramolecular ring-opening cyclization. researchgate.net

Another notable method is the Rauhut-Currier reaction, which has been utilized in a cooperative organocatalytic approach to access azepino[1,2-a]indoles from bromoenals and 2-nitrovinylindoles. nih.govscispace.com This reaction involves the activation of the enal by an N-heterocyclic carbene (NHC) catalyst and the activation of the nitrovinyl indole by a sulfinate co-catalyst. scispace.com

Furthermore, a [6+1] annulation of ynenitriles with a Reformatsky reagent, catalyzed by a Lewis acid, has been described for the synthesis of azepino[1,2-a]indole-10-amines. researchgate.net This reaction proceeds through a 7-endo-mode cyclization of β-aminoacrylate intermediates. researchgate.net

Rearrangement Reactions of this compound Scaffolds

Rearrangement reactions are also a feature of the chemistry of this compound and related systems. A radical-initiated fragmentary rearrangement cascade of ene-ynamides has been developed to provide access to pyrrolo[1,2-a]indole, pyrido[1,2-a]indole, and azepino[1,2-a]indole motifs. bham.ac.uk This process involves a sequence of intermolecular radical addition, intramolecular cyclization, desulfonylative aryl migration, and a site-selective C(sp2)-N cyclization. bham.ac.uk

In some cases, the initially formed 11H-azepino[1,2-a]indole has been shown to exist in the tautomeric 10H-form. rsc.org Additionally, organocatalytic enantioselective Michael addition followed by a three-atom ring expansion of electron-withdrawing group-activated cyclobutanones with 2-nitrovinylindoles has been developed to afford azepino[1,2-a]indoles with high diastereoselectivity. acs.org

Studies on the Stability and Degradation Pathways of this compound

The stability of the this compound ring system can be influenced by various factors, including pH and the presence of oxidizing agents. Studies on the related azepino[5,4,3-cd]indole alkaloid, cimitrypazepine, have shown that the compound is unstable under acidic conditions, with approximately 50% degradation occurring in 3 hours. tandfonline.com This degradation is proposed to involve protonation of the indole nitrogen (N1), which weakens the N1-C2 bond and leads to the rupture of the azepine ring. tandfonline.com

In silico studies have also suggested that the azepine moiety is susceptible to oxidative degradation. tandfonline.com The decomposition of an azide (B81097) precursor to an azepinoindole derivative resulted in the identification of eight different products, indicating multiple potential degradation pathways. rsc.org

Spectroscopic and Advanced Characterization Methodologies for 10h Azepino 1,2 a Indole

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the 10H-Azepino[1,2-a]indole system. researchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. nih.gov For complex structures like azepinoindoles, advanced two-dimensional (2D) NMR experiments are often essential for unambiguous assignment of all signals. ipb.pt

Detailed research findings from studies on related indole (B1671886) and azepinoindole derivatives demonstrate the power of these techniques:

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For indole derivatives, proton chemical shifts are sensitive to the solvent and concentration. clockss.org

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule and their electronic environment. The chemical shifts of the indole ring carbons are well-documented and serve as a reference for analyzing substituted systems. clockss.orgmdpi.com

2D NMR Techniques: Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical. ipb.pt COSY identifies proton-proton couplings (¹H-¹H), HSQC correlates directly bonded carbon-proton pairs (¹³C-¹H), and HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is invaluable for piecing together the molecular skeleton and assigning quaternary carbons. researchgate.netipb.pt The Nuclear Overhauser Effect (NOE) is another powerful NMR phenomenon that can reveal the spatial proximity between atoms, aiding in stereochemical assignments. diva-portal.org

Below is a table with representative ¹³C NMR data for the parent indole molecule, which forms the core of the this compound system.

Carbon AtomChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)
C-2124.5123.8
C-3102.3101.6
C-3a128.0128.2
C-4120.6120.4
C-5121.7120.9
C-6119.5118.7
C-7111.1111.4
C-7a135.8136.2
clockss.org

X-ray Crystallography of this compound and its Derivatives for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unequivocal proof of atomic connectivity, bond lengths, bond angles, and stereochemistry. For novel heterocyclic systems like this compound, obtaining a single crystal suitable for X-ray diffraction is a primary goal for structural verification.

An X-ray crystal structure has been successfully obtained for a trimethylsilyl (B98337) (TMS) derivative of this compound, specifically the 10H-8,10-bis-TMS derivative. rsc.org This analysis confirmed the molecular structure and provided detailed metric parameters for the azepinoindole core. Similarly, crystallographic data for other synthesized azepinoindole derivatives have been used to confirm their structures, as seen in the acid-promoted cyclization–rearrangement of tryptamine-derived N-sulfonyl enamines. rsc.org In studies of related complex indole alkaloids, X-ray crystallography has been crucial for establishing the absolute configuration of stereocenters. nih.gov

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)18.0056(9)
b (Å)9.3592(3)
c (Å)12.7126(6)
β (°)107.074(5)
Volume (ų)2047.89(15)
nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high precision. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique molecular formula. This is essential for confirming the identity of newly synthesized compounds and distinguishing between isomers.

For azepinoindole derivatives, HRMS is routinely used to confirm that the desired product has been formed. For instance, in the synthesis of an azepino[4,5-b]indol-4(1H)-one derivative, HRMS analysis provided a measured mass that was in excellent agreement with the calculated mass for the target molecular formula. doi.org This technique, often coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), is a standard characterization method in the synthesis and analysis of indole-containing compounds. nih.govnih.gov

CompoundIonCalculated m/zFound m/z
5-(4-fluorophenyl)-2,3,5,6-tetrahydroazepino[4,5-b]indol-4(1H)-one[M+H]⁺291.1492291.1495
doi.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. By analyzing the absorption of infrared light (IR) or the inelastic scattering of monochromatic light (Raman), one can identify characteristic vibrations corresponding to specific functional groups.

For this compound and its derivatives, IR spectroscopy is used to confirm the presence of key structural features. nih.govrsc.org For example, the spectra would show characteristic peaks for:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

C=C stretching: For the aromatic and olefinic bonds, appearing in the 1600-1450 cm⁻¹ region.

C-N stretching: Typically observed in the 1350-1000 cm⁻¹ region.

The absence of an N-H stretching band (typically around 3400-3300 cm⁻¹) would be a key indicator of the fused [1,2-a]indole structure where the indole nitrogen is part of the ring junction.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission spectroscopy, probes the electronic structure of molecules. These techniques are particularly sensitive to conjugated π-systems, such as the indole nucleus present in this compound.

UV-Visible Spectroscopy: The UV-Vis spectrum of indole, the core chromophore, shows characteristic absorption bands. nist.gov The fusion of the azepine ring and the presence of substituents can cause shifts in the absorption maxima (either bathochromic/red shifts or hypsochromic/blue shifts), providing insight into the electronic effects of the molecular structure. researchgate.net Studies on related pyranoindoles show that modifications to the fused ring system lead to marked bathochromic shifts in absorption and emission maxima. mdpi.com

Fluorescence Spectroscopy: Many indole-containing compounds are fluorescent. Fluorescence spectroscopy measures the emission of light from an excited electronic state. The emission wavelength, quantum yield (the efficiency of fluorescence), and fluorescence lifetime are key photophysical properties that characterize the molecule's excited-state behavior. These properties are important for potential applications in materials science and as fluorescent probes. mdpi.com

Solventλ_max (nm)
Gas Phase~260, ~280
Aqueous Solution~265, ~285
nist.govresearchgate.net

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Chiral Derivatives

For chiral derivatives of this compound, which possess one or more stereocenters, chiroptical spectroscopy is essential for determining the absolute configuration. The two main techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org A CD spectrum consists of positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure. nih.gov By comparing the experimental CD spectrum with spectra calculated using quantum chemical methods, or by comparing it to known compounds, the absolute configuration (R or S) of the stereocenters can be unequivocally assigned. nih.gov This has been successfully applied to determine the absolute configuration of complex chiral molecules containing indole and azepine-like rings. nih.gov While Electronic Circular Dichroism (ECD) is powerful, sometimes the spectrum is dominated by a strong chromophore (like a binaphthyl moiety), which can mask the effect of a specific stereocenter. nih.gov In such cases, Vibrational Circular Dichroism (VCD) can be a more suitable alternative. nih.gov

Computational and Theoretical Studies of 10h Azepino 1,2 a Indole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 10H-azepino[1,2-a]indole system at an electronic level. These methods elucidate electron distribution, orbital energies, and molecular reactivity, which are crucial for predicting how the molecule will behave in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying complex molecules like azepinoindoles. mdpi.com DFT studies have been instrumental in elucidating the electronic properties and reaction mechanisms involving this scaffold. nih.govniscpr.res.inresearchgate.net

One significant application of DFT has been in understanding the formation of the azepino-indole skeleton. For instance, the mechanism of the Pictet-Spengler (PS) reaction to form a seven-membered azepino-indole ring, catalyzed by the enzyme Strictosidine (B192452) Synthase, was investigated in detail using a quantum chemical cluster approach. nih.gov In such studies, the geometries of reactants, intermediates, transition states, and products are optimized to map out the entire reaction pathway. researchgate.net Calculations can reveal crucial details about the reaction energetics, identifying the rate-determining step and the influence of key residues in an enzyme's active site. nih.gov For the enzymatic formation of an azepino-[3,4,5-cd]-indole, the proton transfer from the cyclized intermediate to a glutamate (B1630785) residue (Glu309) was identified as the rate-determining step, with a calculated energy barrier of 21.2 kcal/mol. nih.gov

DFT is also used to calculate various molecular properties that correlate with reactivity, such as:

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to act as an electron donor or acceptor. The energy gap between them relates to the molecule's kinetic stability and reactivity. niscpr.res.in

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical attack. rsc.org

Reactivity Descriptors: Conceptual DFT provides a framework to quantify global and local reactivity through indices like chemical potential, hardness, softness, and electrophilicity, as well as local Parr functions that pinpoint the most reactive atomic sites within the molecule. mdpi.com

These calculations typically employ specific combinations of functionals and basis sets, such as B3LYP with basis sets like 6-31G(d,p) or larger ones like 6-311+G(2d,2p) for higher accuracy in energy calculations. nih.govniscpr.res.in

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While often more computationally intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Complete Active Space Second-order Perturbation Theory (CASPT2) can offer greater accuracy for certain electronic properties. nih.gov

For complex heterocyclic systems related to azepinoindole, like indole (B1671886) and azaindoles, these high-level methods have been used to predict electronic excitation energies and to help interpret UV absorption spectra. nih.gov For the reliable assignment of bands in photoelectron spectroscopy of indole-containing systems, ab initio calculations such as Outer Valence Green's Function (OVGF) and Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) have been employed alongside DFT. nih.govacs.org Although direct ab initio studies on the full this compound are less common due to computational cost, they are invaluable for benchmarking DFT results and for studying smaller, representative fragments of the molecule to ensure the accuracy of the chosen theoretical models.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and flexibility of the this compound scaffold are critical to its biological function, particularly its ability to bind to target receptors. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects. acs.orgacs.org

Conformational analysis aims to identify the stable low-energy conformations of the molecule. This process often begins with a broad search using less computationally expensive methods like molecular mechanics (MM), which can rapidly explore the potential energy surface. acs.org The resulting unique conformers can then be subjected to geometry optimization using more accurate quantum mechanical methods, such as DFT or ab initio calculations, to refine their structures and relative energies. mdpi.com For indole-hydrazone derivatives, a related class of compounds, DFT calculations have shown that different isomers (e.g., E/Z and syn/anti) can have significant energy differences, with one conformer being thermodynamically most stable. mdpi.com

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, typically on the nanosecond to microsecond timescale. acs.org By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's flexibility, its interactions with solvent molecules (like water), and its binding dynamics with biological targets. acs.orgacs.org For simulations of related fused-indole heterocyclic systems, typical MD setups involve:

Force Fields: A set of parameters describing the potential energy of the system, such as OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement).

Solvent Model: Explicit water models, like TIP3P, are used to create a realistic aqueous environment. acs.org

Ensemble: Simulations are often run under specific conditions, such as constant temperature and pressure (NPT ensemble), to mimic physiological conditions. acs.org

These simulations can reveal preferred conformational states, the pathways of conformational change, and the stability of ligand-receptor complexes, providing crucial insights for drug design.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are essential for interpreting and predicting the spectroscopic signatures of molecules, including UV-Vis, infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.comresearchgate.net For the this compound scaffold, these predictions can aid in structure verification and characterization.

Electronic Spectra (UV-Vis): The prediction of UV-Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. Computational studies on indole and its BN isosteres have shown that TD-DFT can accurately predict the wavelength of maximum absorption (λmax), correlating well with experimental data. nih.govacs.org

Vibrational Spectra (IR and Raman): The vibrational frequencies of a molecule correspond to the peaks observed in its IR and Raman spectra. These frequencies can be calculated using DFT by computing the second derivatives of the energy with respect to atomic positions. researchgate.net While the harmonic approximation is often used, more accurate results can be obtained by including anharmonic corrections through methods like second-order vibrational perturbation theory (VPT2). researchgate.net DFT calculations have been successfully used to assign the fundamental vibrations of the parent indole molecule. researchgate.net

NMR Spectra: Quantum chemical calculations can predict NMR chemical shifts and coupling constants, which are invaluable for confirming the structure of newly synthesized derivatives.

The table below summarizes common computational methods used for predicting spectroscopic parameters for indole-like systems. researchgate.netnih.govmdpi.comresearchgate.net

Spectroscopic TechniqueComputational MethodPredicted ParametersReference System Example
UV-Vis Absorption TD-DFT (e.g., CAM-B3LYP)Excitation Energies, λmaxIndole, Azaindoles nih.govmdpi.com
Infrared (IR) / Raman DFT (e.g., B3LYP, BLYP)Vibrational Frequencies, IntensitiesIndole researchgate.net
Vibrational Anharmonicity Second-Order Perturbation Theory (VPT2)Anharmonic Frequency CorrectionsGeneral medium-sized molecules researchgate.net
Photoelectron Spectroscopy DFT, OVGF, SAC-CIIonization EnergiesBN Indoles nih.gov

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the detailed mechanism of chemical reactions is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry provides a virtual laboratory to explore these mechanisms at the atomic level by identifying and characterizing the transition states that connect reactants, intermediates, and products. nih.govacs.org

A prime example is the quantum chemical investigation of the Pictet-Spengler reaction for forming the azepino-indole skeleton, catalyzed by strictosidine synthase. nih.govresearchgate.net In this study, the entire reaction pathway was mapped out. The process involves:

Locating Stationary Points: The geometries of all reactants, intermediates, and products are optimized to find their minimum energy structures.

Transition State (TS) Searching: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that represents the transition state for each elementary step. The existence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Calculating Reaction Energetics: Single-point energy calculations, often with a larger basis set for improved accuracy, are performed on all optimized structures to determine the relative energies and the energy barriers (activation energies) for each step. nih.gov

This analysis allows for the identification of the rate-determining step (the step with the highest energy barrier) and provides a quantitative understanding of the reaction kinetics. nih.gov

Table 2: Calculated Relative Energies for the Pictet-Spengler Formation of an Azepino-Indole Skeleton nih.gov Energies are relative to the enzyme-substrate complex (E:IEA:SL).

SpeciesDescriptionRelative Energy (kcal/mol)
Int1 Intermediate after initial proton transfer6.2
TS1 Transition state for C-N bond formation10.1
Int2 Intermediate after C-N bond formation2.5
TS3 Transition state for electrophilic substitution16.0
Int6 Cyclized intermediate-1.5
TS4 Transition state for deprotonation (Rate-Determining Step)21.2
Int7 Product before final proton transfer4.5

This detailed energetic map provided crucial insights into the enzyme's catalytic activity and its ability to accommodate non-natural substrates to form the rare seven-membered azepino-indole ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

A QSAR study involves several key steps:

Data Set Preparation: A collection of molecules with the same core scaffold (e.g., this compound) and their experimentally measured biological activities (e.g., IC50 values) is assembled. nih.gov

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP for hydrophobicity), electronic properties (e.g., dipole moment), and topological or 3D features. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates a subset of the most relevant descriptors to the biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of molecules). nih.gov

While specific QSAR models for the this compound scaffold are not widely published, studies on structurally related fused-indole systems demonstrate the applicability of this approach. For example, a QSAR study on a series of octahydropyrazino[2',1':6,1]pyrido[3,4-b]indole analogues, which are potent neuroleptics, found that hydrophobicity, dipole moment, and certain structural features were key variables in describing their activity. nih.gov Similarly, QSAR models have been developed for indeno[1,2-b]indole (B1252910) derivatives as inhibitors of Casein Kinase II, yielding models with high correlation coefficients (r² > 0.9). nih.gov

For the this compound scaffold, QSAR models could be developed using biological data such as the antimalarial activity that has been discovered for some derivatives, helping to guide the design of more potent analogues. monash.edu

Advanced Research Applications of 10h Azepino 1,2 a Indole in Chemical Science

Applications in Materials Science Research

The conjugated system inherent in the 10H-Azepino[1,2-a]indole core suggests significant potential for applications in materials science, particularly in the fields of organic electronics and photonics. While research specifically targeting this scaffold is emerging, the properties of related fused-indole derivatives provide a strong indication of its promise.

Organic Electronics

The development of organic electronics, including organic light-emitting diodes (OLEDs), relies on molecules with tailored electronic properties, thermal stability, and the ability to form stable thin films. Fused heterocyclic systems, such as derivatives of pyridopyrazino[2,3-b]indole, have been investigated as potential n-type materials for optoelectronic devices due to their electron-accepting capabilities and thermal stability ias.ac.in. The design of indole (B1671886) derivatives based on a donor-π-acceptor (D-π-A) architecture is a common strategy to achieve desirable luminescent and electronic properties mdpi.com. The extended π-conjugation of the this compound framework makes it an attractive candidate for incorporation into such D-π-A systems, potentially leading to new materials for organic electronic devices.

Photonic Materials

Photonic materials manipulate light and are crucial for technologies ranging from telecommunications to sensing. The development of such materials often requires compounds with specific photophysical characteristics, such as strong fluorescence and high quantum yields semanticscholar.org. Indole and its derivatives are well-known for their fluorescent properties and have been widely used as fluorescent probes mdpi.com. The fusion of additional rings, as in the azepino[1,2-a]indole system, can shift absorption and emission maxima to longer wavelengths and modify other photophysical parameters like Stokes shift and quantum yield. For instance, studies on various pyranoindole isomers have demonstrated that the mode of ring fusion significantly impacts their photophysical characteristics, leading to a range of emission wavelengths and quantum yields mdpi.com. Research into new liquid crystalline materials has also shown that certain complex organic molecules can exhibit high birefringence values, making them promising for optical and electronic applications dntb.gov.ua. These findings underscore the potential for tuning the optical properties of this compound through chemical modification for use in advanced photonic applications.

Table 1: Photophysical Properties of Selected Fluorescent Indole Derivatives
Compound ClassKey Structural FeatureTypical Emission Range (nm)Noteworthy PropertyPotential ApplicationReference
PyranoindolesFusion of pyran and indole rings474–522Isomer-dependent Stokes shiftFluorescent dyes mdpi.com
Indole Nucleoside AnaloguesIndole moiety attached to a deoxyribose sugar~350-450Environment-sensitive fluorescenceDNA/RNA probes semanticscholar.org
D-π-A IndolesElectron donor and acceptor groups linked by π-bridgeVariable (tuned by D/A strength)Solvatochromism, solid-state emissionpH sensors, OLEDs mdpi.com
Pyridopyrazino[2,3-b]indolesFused pyridine and pyrazine rings on indoleBlue-green emissionAggregation-induced emission (AIE) characteristicsOLEDs, Bio-imaging ias.ac.in

Role in Catalysis Research

The rigid, polycyclic structure of this compound provides a unique scaffold that can be exploited in the field of catalysis, both in the design of ligands for metal-based catalysts and in the context of organocatalysis.

Ligand Design for Metal Catalysis

The design of ancillary ligands is a cornerstone of modern organometallic chemistry, allowing for precise control over the reactivity and selectivity of a metal center uniurb.it. Indole-containing molecules have been incorporated into ligands for various transition metal-catalyzed reactions nih.gov. The nitrogen atom and the electron-rich aromatic system of the indole core can coordinate to metal centers, influencing their catalytic activity nih.govmdpi.com. However, the specific application of the this compound framework as a ligand in metal catalysis is not yet a widely explored area of research. Its rigid conformation could offer predictable coordination geometries, while functionalization at various positions could be used to fine-tune the steric and electronic environment around a coordinated metal. This represents a promising, albeit currently underdeveloped, avenue for future research in catalyst design.

Organocatalysis involving this compound Frameworks

While its role as a catalyst is underexplored, the this compound framework has been the target of sophisticated organocatalytic syntheses. Organocatalysis, which uses small organic molecules to accelerate chemical reactions, provides powerful methods for constructing complex chiral molecules beilstein-journals.org. A notable example is the highly enantioselective synthesis of functionalized azepino[1,2-a]indoles through an N-Heterocyclic Carbene (NHC)-catalyzed [3+4] annulation nih.govresearchgate.net. In this strategy, 3-formylindol-2-methyl-malonates react with 2-bromoenals in the presence of a chiral NHC catalyst to construct the seven-membered azepine ring fused to the indole core. This method affords the desired products in high yields and with excellent enantioselectivities, demonstrating the power of organocatalysis to access this complex scaffold in an optically pure form nih.gov.

Table 2: NHC-Catalyzed Enantioselective Synthesis of Azepino[1,2-a]indoles nih.gov
Substrate 1 (Indole)Substrate 2 (Bromoenal)Yield (%)Enantiomeric Excess (ee, %)
Dimethyl 2-(3-formyl-1H-indol-2-yl)malonate(E)-2-bromo-3-phenylacrylaldehyde9495
Dimethyl 2-(3-formyl-1H-indol-2-yl)malonate(E)-2-bromo-3-(4-chlorophenyl)acrylaldehyde9396
Dimethyl 2-(3-formyl-1H-indol-2-yl)malonate(E)-2-bromo-3-(4-methylphenyl)acrylaldehyde9294
Dimethyl 2-(3-formyl-1H-indol-2-yl)malonate(E)-2-bromo-3-(2-thienyl)acrylaldehyde8592
Dimethyl 2-(5-bromo-3-formyl-1H-indol-2-yl)malonate(E)-2-bromo-3-phenylacrylaldehyde8897

Advanced Chemical Probes and Tools in Chemical Biology Research

Chemical probes are small molecules used to study and manipulate biological systems dntb.gov.ua. The this compound scaffold is emerging as a valuable core for the development of such tools, particularly as potential anticancer agents and fluorescent probes for bioimaging.

Research has demonstrated that derivatives of azepino[1,2-a]indole possess notable antiproliferative activity. A study investigating a series of these compounds found that they exhibited cytotoxicity against the human colon carcinoma cell line HCT-116 dntb.gov.uaresearcher.life. This bioactivity is consistent with a broader trend of indole-based compounds being developed as kinase inhibitors for cancer therapy nih.govresearchgate.netcancertreatmentjournal.com. Kinases are crucial regulators of cell proliferation, and their inhibition is a key strategy in modern oncology researchgate.netdepositolegale.it. The structural similarity of the azepino[1,2-a]indole core to other known kinase inhibitors suggests that it may function by targeting these critical cellular enzymes.

Furthermore, the inherent fluorescent properties of many conjugated indole systems make them ideal candidates for the development of probes for bioimaging researchgate.netnih.govnih.gov. Fluorescent probes allow for the visualization of specific analytes or biological processes within living cells and organisms nih.govmdpi.com. By functionalizing the this compound skeleton with specific recognition motifs or targeting groups, it may be possible to create advanced chemical probes for sensing ions, reactive oxygen species, or specific biomolecules, or for imaging particular subcellular organelles like the mitochondria researchgate.net.

Table 3: Antiproliferative Activity of Selected Azepino[1,2-a]indole Analogs Against HCT-116 Cells dntb.gov.ua
CompoundConcentration (µM)Cell Viability (%)
8-Phenyl-azepino[1,2-a]indole amine derivative10~85
100~60
8-(4-Chlorophenyl)-azepino[1,2-a]indole amine derivative10~80
100~55
8-(4-Methoxyphenyl)-azepino[1,2-a]indole amine derivative10~90
100~75

Note: Cell viability values are approximate, based on graphical data from the source.

Design of Novel Scaffolds for Chemical Library Synthesis

The this compound skeleton is an exemplary scaffold for chemical library synthesis due to its structural complexity and multiple sites for chemical modification. The ability to systematically and efficiently generate a multitude of derivatives from a common core is a cornerstone of modern medicinal chemistry and drug discovery. ijrpr.commdpi.com Researchers have developed various synthetic strategies to both construct the core azepinoindole ring system and to functionalize it, enabling the creation of diverse compound libraries.

Synthetic Strategies for Scaffold Diversification:

A variety of synthetic methods have been established to produce the azepinoindole core, often with the goal of creating analogues and derivatives. These methods include:

Annulation Reactions: Lewis acid-catalyzed [6+1] annulation reactions provide a pathway to construct azepino[1,2-a]indole amines with a wide range of substituents. researcher.lifedntb.gov.ua

Multicomponent Reactions (MCRs): MCRs have been employed to assemble indole-fused seven-membered heterocycles from simple, readily available starting materials in a single step, offering a highly efficient route to structural diversity. nih.govrsc.org

C-H Functionalization: Direct C-H functionalization of tryptamine (B22526) derivatives has been used to assemble the isomeric azepino[4,5-b]indole skeleton, demonstrating an advanced strategy for building the core structure that minimizes the need for pre-functionalized starting materials. nih.gov

Cyclization and Rearrangement: Novel acid-promoted cyclization–rearrangement of tryptamine-derived precursors offers another route to the azepinoindole framework.

Functionalization for Library Generation:

Once the core scaffold is synthesized, its true value for library generation is realized through functionalization. The this compound structure offers several positions that can be chemically altered to explore the surrounding chemical space. Research has demonstrated that the scaffold can be selectively modified at various positions, leading to libraries of distinct compounds. rsc.org

Key functionalization approaches include:

Electrophilic Substitution: The aromatic portion of the molecule is susceptible to electrophilic attack. Reactions such as bromination, as well as Vilsmeier, Mannich, and Friedel-Crafts reactions, have been successfully used to introduce substituents at the C11 position. rsc.org

Lithiation and Alkylation: The scaffold can be deprotonated using strong bases like tert-butyllithium (B1211817) to form an allylic anion. This intermediate can then react with various electrophiles, such as alkyl halides or trimethylsilyl (B98337) chloride, to introduce substituents at the C8 and C10 positions. This method allows for the generation of mixtures of 8H-8-alkyl and 10H-10-alkyl derivatives, further expanding the diversity of the resulting library. rsc.org

The systematic application of these synthetic and functionalization strategies allows for the creation of extensive chemical libraries based on the this compound scaffold. The table below summarizes the key reaction types and the positions on the scaffold that can be modified.

Reaction Type Position(s) on Scaffold Type of Substituent Introduced Reference
Electrophilic SubstitutionC11Bromo, formyl, aminomethyl, acyl rsc.org
Alkylation via LithiationC8, C10Alkyl, Trimethylsilyl (TMS) rsc.org
AnnulationCore SynthesisAryl, alkyl, hetaryl amines researcher.lifedntb.gov.ua
Multicomponent ReactionCore SynthesisFused oxadiazepines, thiadiazepines nih.gov

This interactive table summarizes the key methods for diversifying the this compound scaffold.

Supramolecular Chemistry and Host-Guest Interactions of this compound Derivatives

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent forces, such as hydrogen bonding, π-π stacking, and van der Waals interactions. nih.gov A central concept in this field is host-guest chemistry, where one molecule (the host) forms a complex with another molecule (the guest). bohrium.com While the this compound scaffold is well-explored in medicinal chemistry, its application in the design of synthetic hosts or self-assembling supramolecular systems is an emerging area. However, the inherent structural and electronic features of the scaffold make it a highly promising candidate for such applications.

Potential for Non-Covalent Interactions:

The this compound framework possesses key features that are crucial for participating in the non-covalent interactions that govern supramolecular assembly and host-guest recognition:

Extended Aromatic System: The fused indole ring system provides a large, electron-rich aromatic surface. This makes it highly amenable to engaging in π-π stacking interactions, which are fundamental forces in the stabilization of molecular complexes and the structure of materials. nih.gov Quantum chemical studies on 3-methylindole, a simpler structural relative, have quantified the stability of these stacking interactions, confirming their significance. mdpi.com The extended π-system of the azepinoindole core would be expected to facilitate even stronger stacking interactions.

Hydrogen Bonding Capability: The indole motif contains a nitrogen atom which can act as a hydrogen bond acceptor. While the nitrogen in the this compound is a tertiary amine, other related indole scaffolds often feature an N-H group that is a crucial hydrogen bond donor. This has been shown to be critical for the binding of indole derivatives to biological receptors and is a key interaction in forming stable supramolecular structures. mdpi.com

Defined Three-Dimensional Shape: The non-planar, three-dimensional structure of the azepinoindole scaffold can lead to the formation of defined cavities or clefts when incorporated into larger molecular architectures. This pre-organization is a key principle in the design of synthetic host molecules that can selectively bind specific guest molecules.

Future Research Directions:

The structural characteristics of this compound derivatives suggest their potential use in several areas of supramolecular chemistry. By attaching recognition sites or polymerizable groups to the core scaffold, it could be used to create:

Synthetic Receptors: Derivatives could be designed to act as hosts for biologically or environmentally relevant guest molecules, functioning as sensors or separation agents.

Self-Assembling Materials: The propensity for π-π stacking could be harnessed to create ordered materials like liquid crystals, organogels, or organic semiconductors.

Complex Molecular Architectures: The rigid azepinoindole core could serve as a building block for constructing complex, polycyclic supramolecular structures like macrocycles or molecular cages. acs.org

While direct examples of this compound in these specific supramolecular applications are not yet widely reported in the literature, the foundational principles of its chemical structure strongly support its potential as a versatile tool in this advanced field of chemical science.

Future Directions and Challenges in 10h Azepino 1,2 a Indole Research

Emerging Synthetic Methodologies and Strategies

The construction of the tricyclic 10H-azepino[1,2-a]indole core is a key focus of ongoing research. While classical methods exist, the demand for more efficient, selective, and sustainable synthetic routes has spurred the development of novel methodologies. Future efforts are increasingly directed towards sophisticated catalytic systems and innovative reaction cascades that can build molecular complexity rapidly.

Emerging strategies are moving beyond traditional multi-step sequences towards more atom-economical and convergent approaches. Key areas of development include:

Transition-Metal-Catalyzed Cyclizations: Catalysis, particularly with transition metals like ruthenium and palladium, is at the forefront of modern synthetic organic chemistry. Ruthenium-vinylidene intermediates, generated from ynamides containing an indole (B1671886) moiety, have shown promise in constructing the azepinoindole framework. rsc.org Similarly, palladium-catalyzed C(sp²)-H imidoylative cyclization reactions are being explored for the efficient assembly of these fused systems.

Cycloaddition Reactions: Annulation strategies offer a powerful means to construct the seven-membered azepine ring. Enantioselective [3+4] annulation reactions are being developed to afford functionalized azepino[1,2-a]indoles with high yields and excellent stereocontrol. Furthermore, Lewis acid-catalyzed [6+1] annulation of ynenitriles with Reformatsky reagents has emerged as a viable method for producing azepino[1,2-a]indole-10-amines. researchgate.net

Intramolecular Metathesis: Olefin metathesis and intramolecular aldehyde-alkyne metathesis are powerful ring-closing strategies. A notable example is the Sc(OTf)₃-catalyzed intramolecular aldehyde-alkyne metathesis of 1-(5-aryl-4-pentynyl)indole-2-carbaldehydes, which provides a direct route to the core structure.

Radical Cyclizations: Free-radical-mediated reactions offer unique pathways for ring formation, often under mild conditions, and represent a promising avenue for future synthetic explorations.

These emerging methodologies are summarized in the table below.

MethodologyCatalyst/Reagent ExampleKey Feature
Transition-Metal CatalysisRuthenium, PalladiumHigh efficiency and selectivity in ring formation.
[3+4] CycloadditionN-Heterocyclic Carbenes (NHCs)Enantioselective synthesis of functionalized derivatives.
[6+1] AnnulationLewis Acids (e.g., ZnI₂)Access to specific derivatives like amino-azepinoindoles. researchgate.net
Intramolecular MetathesisScandium(III) triflate (Sc(OTf)₃)Convergent approach from readily accessible starting materials.
Radical CyclizationRadical InitiatorsFormation of C-C bonds under mild conditions.

Exploration of Novel Reactivity Patterns

Understanding the intrinsic reactivity of the this compound nucleus is crucial for developing derivatives with tailored properties. Future research will delve deeper into post-synthesis modifications, aiming to unlock new chemical space and generate diverse molecular libraries. The focus is shifting from simple substitutions to more complex and site-selective functionalizations.

Key areas for exploration include:

Electrophilic Aromatic Substitution: The electron-rich nature of the indole portion of the molecule makes it susceptible to electrophilic attack. Studies have shown that reagents like bromine, as well as Vilsmeier, Mannich, and Friedel-Crafts reagents, preferentially attack the C11 position, leading to 11-substituted derivatives. rsc.org

Deprotonation and Anion Chemistry: The methylene (B1212753) protons at the C8 and C10 positions exhibit acidity that can be exploited. Treatment with strong bases like tert-butyllithium (B1211817) generates an allylic anion. rsc.org This versatile intermediate can then react with various electrophiles.

Site-Selective Alkylation and Silylation: Trapping the allylic anion with electrophiles such as trimethylsilyl (B98337) (TMS) chloride or alkyl halides allows for functionalization at the C8 and C10 positions. rsc.org Interestingly, this can lead to mixtures of isomers, including 8H- and 10H-derivatives, as well as di-substituted products, presenting a challenge for regioselectivity. rsc.org Further lithiation of a mono-substituted derivative can lead to mixtures of 8,8- and 8,10-disubstituted compounds. rsc.org

The table below summarizes the observed reactivity at different positions of the this compound core. rsc.org

PositionReaction TypeReagentsProduct Type
C11Electrophilic SubstitutionBromine, Vilsmeier Reagent11-Bromo, 11-Formyl derivatives
C10/C8Deprotonation/Alkylationt-BuLi, Alkyl Halides10-Alkyl, 8-Alkyl derivatives
C10/C8Deprotonation/Silylationt-BuLi, TMS-Cl10-TMS, 8-TMS derivatives

Future work will likely focus on developing catalytic methods for C-H functionalization at various positions, offering a more direct and efficient route to novel analogues without the need for pre-functionalized starting materials.

Integration with Advanced Computational and Data Science Approaches

The integration of computational chemistry and data science is poised to revolutionize research on 10H-azepino[1,2-a]indoles. These in silico tools can accelerate discovery by predicting molecular properties, elucidating reaction mechanisms, and guiding experimental design.

Quantum Chemical Calculations: Density Functional Theory (DFT) is becoming an indispensable tool. It can be used to model reaction pathways, calculate the stability of intermediates and transition states, and predict spectroscopic properties (e.g., NMR chemical shifts) to aid in structure elucidation. researchgate.netresearchgate.net For instance, DFT calculations can help rationalize the regioselectivity observed in functionalization reactions or predict the most favorable pathway for novel cyclization strategies. nih.gov

Mechanism Elucidation: Computational studies can provide deep insights into complex reaction mechanisms, such as those involved in transition-metal-catalyzed cyclizations or pericyclic reactions, which are often difficult to probe experimentally.

Virtual Screening and Drug Design: For medicinal chemistry applications, molecular docking studies can predict the binding affinity of this compound derivatives to specific biological targets. researchgate.net This allows for the rational design of new compounds with enhanced potency and selectivity, prioritizing the synthesis of the most promising candidates.

Machine Learning and Data Analysis: As more data on the synthesis and properties of these compounds become available, machine learning algorithms could be trained to predict reaction outcomes, identify optimal reaction conditions, and even propose novel structures with desired characteristics.

Potential for Innovative Chemical Applications

The unique three-dimensional structure and electronic properties of the this compound scaffold make it a privileged platform for various applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery: The azepinoindole core is found in numerous natural products with significant biological activity. researchgate.netnih.gov This has inspired the synthesis of analogues with potential therapeutic applications. For example, derivatives have been investigated for their antiproliferative activity against cancer cell lines by acting as inhibitors of proteins like Mcl-1. researchgate.net Furthermore, the scaffold is being explored for its potential to interact with central nervous system targets, such as serotonin (B10506) receptors.

Organic Electronics: Fused heterocyclic systems are of great interest in materials science. The extended π-system of the this compound core suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although this area remains largely unexplored.

Chemical Probes and Sensors: The indole nucleus is known for its fluorescent properties. Functionalized this compound derivatives could be designed as fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment.

Overcoming Synthetic and Characterization Challenges

Despite recent advances, significant challenges remain in the synthesis and characterization of 10H-azepino[1,2-a]indoles, which future research must address to unlock the full potential of this compound class.

Stereocontrol: A major hurdle is the control of stereochemistry, especially when multiple stereocenters are present in the molecule. The development of robust asymmetric syntheses is critical for accessing enantiomerically pure compounds, which is often a prerequisite for therapeutic applications.

Regioselectivity: As seen in functionalization studies, controlling the site of reaction on the azepinoindole core can be difficult, often leading to mixtures of isomers that are challenging to separate. rsc.org Future methodologies must offer higher levels of regiocontrol.

Structural Characterization: The complex, often non-planar, structure of these molecules can make characterization difficult. NMR spectra can be complex and require advanced 2D techniques for unambiguous assignment. In cases of structural ambiguity, X-ray crystallography is often necessary for definitive proof of structure, as demonstrated in the characterization of a bis-TMS derivative. rsc.org

Product Stability and Purification: Some derivatives may exhibit limited stability, and the purification of products from complex reaction mixtures, particularly the separation of regioisomers, can be a significant bottleneck in the synthetic workflow.

Addressing these challenges through the development of more sophisticated synthetic methods, advanced analytical techniques, and integrated computational approaches will be paramount for advancing the field of this compound research.

Q & A

Q. What are the established synthetic routes for 10H-Azepino[1,2-a]indole and its derivatives?

Methodological Answer: The synthesis of this compound derivatives often involves cyclization strategies and multicomponent reactions. Key approaches include:

  • Visible-light-induced dearomatizative cyclization : Indoles undergo cascade reactions with external nucleophiles under visible-light catalysis to form fused azepinoindole systems with high regioselectivity .
  • K₂S₂O₈-mediated acylarylation : Unactivated alkenes (e.g., N-allyl indoles) undergo radical acylarylation followed by C-H cyclization to generate tetrahydro-6H-azepino[1,2-a]indole scaffolds .
  • CAN-catalyzed domino sequences : Ceric ammonium nitrate (CAN) facilitates three-component reactions between amines, β-dicarbonyl compounds, and quinones to form polyheterocyclic azepinoindoles .
  • Intramolecular aza-Wittig reactions : Used in alkaloid synthesis (e.g., cimitrypazepine) to construct the azepinoindole core via selective oxidation and cyclization .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming regiochemistry and stereochemistry. For example, δ 7.98 (d, J = 9.6 Hz) in 1H NMR indicates specific proton environments in azepinoindole derivatives .
  • X-ray crystallography : Resolves ambiguous structural assignments, particularly for complex stereoisomers or tautomeric forms .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas, especially for intermediates with isotopic labeling (e.g., deuterated analogs) .
  • UV-Vis and fluorescence spectroscopy : Used to study electronic properties in fluorophore-functionalized derivatives (e.g., imidazo[1,2-a]indole probes) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in the synthesis of substituted this compound compounds?

Methodological Answer: Regioselectivity is influenced by directing groups and reaction conditions:

  • Substrate pre-functionalization : Introducing electron-withdrawing groups (e.g., chloro-pyrimidine at position 10) directs cyclization to specific sites .
  • Radical trapping agents : In K₂S₂O₈-mediated reactions, bulky substituents on alkenes can steer radical addition pathways to favor azepinoindole formation over alternative pyrroloindoles .
  • Catalytic asymmetric synthesis : Chiral ligands (e.g., (S)-2-aminopentenoate) in reductive amination steps enhance enantioselectivity for biologically active derivatives .

Q. What strategies resolve contradictions in biological activity data for azepinoindole derivatives?

Methodological Answer:

  • Dose-response profiling : Test compounds across a wide concentration range (e.g., 0.1–100 μM) to distinguish true bioactivity from assay noise .
  • Metabolic stability assays : Use liver microsomes to evaluate whether inactive compounds are rapidly metabolized, leading to false negatives .
  • Target engagement studies : Employ techniques like thermal shift assays or CRISPR-Cas9 knockdowns to validate direct interactions with purported targets (e.g., mitomycin-binding proteins) .

Q. How can computational methods optimize the design of azepinoindole-based therapeutics?

Methodological Answer:

  • Density functional theory (DFT) : Predicts reactive sites for electrophilic substitution (e.g., C-3 vs. C-2 in indole cores) to guide synthetic planning .
  • Molecular docking : Screens azepinoindole libraries against target proteins (e.g., HIV integrase or filarial enzymes) to prioritize high-affinity candidates .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) early in drug development .

Data Analysis and Reporting Guidelines

Q. How should researchers handle conflicting spectroscopic data for azepinoindole tautomers?

Methodological Answer:

  • Variable-temperature NMR : Resolves tautomeric equilibria by observing signal coalescence at elevated temperatures .
  • Isotopic labeling : Synthesize 15N- or 13C-labeled analogs to track tautomerization via isotope-induced chemical shift changes .
  • Comparative X-ray studies : Crystallize compounds under different conditions (e.g., pH or solvent) to capture dominant tautomeric forms .

Q. What statistical approaches validate structure-activity relationships (SAR) in azepinoindole studies?

Methodological Answer:

  • Multivariate regression : Correlates substituent electronic parameters (Hammett σ) or steric bulk (Taft Es) with bioactivity .
  • Cluster analysis : Groups derivatives with similar substitution patterns to identify pharmacophore requirements .
  • Bootstrapping : Assesses robustness of SAR models by resampling datasets to quantify uncertainty in activity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.